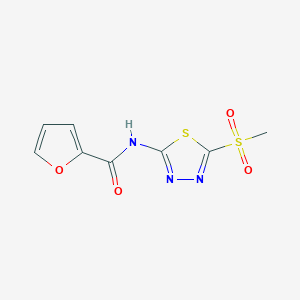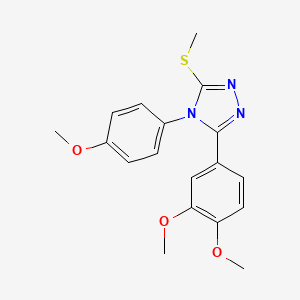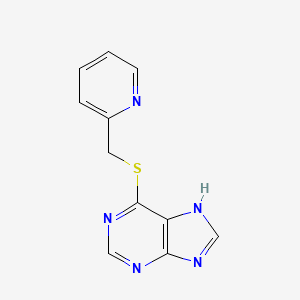![molecular formula C20H13NO6 B15109240 Acetamide, 2-[(2,2'-dioxo[3,4'-bi-2H-1-benzopyran]-7'-yl)oxy]- CAS No. 896035-40-8](/img/structure/B15109240.png)
Acetamide, 2-[(2,2'-dioxo[3,4'-bi-2H-1-benzopyran]-7'-yl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]-: is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- typically involves the reaction of 4-hydroxycoumarin with acetamide derivatives under specific conditions. One common method includes the use of ethyl bromoacetate and potassium carbonate in acetone, followed by refluxing for several hours . The reaction yields the desired coumarin derivative through a series of condensation and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions: Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted coumarins, hydroxycoumarins, and quinone derivatives .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- is studied for its potential as an antioxidant, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development .
Medicine: In medicine, this compound is investigated for its therapeutic potential. Studies have shown that coumarin derivatives can inhibit enzymes involved in disease pathways, making them promising candidates for the treatment of conditions such as cancer, inflammation, and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, optical brighteners, and fluorescent probes. Its stability and optical properties make it suitable for various applications in materials science and engineering .
作用機序
The mechanism of action of Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling. By binding to these targets, the compound can disrupt cellular processes and induce apoptosis in cancer cells .
類似化合物との比較
Coumarin: The parent compound of the class, known for its anticoagulant properties.
4-Hydroxycoumarin: A derivative with enhanced biological activity.
Warfarin: A well-known anticoagulant used in medicine.
Uniqueness: Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- stands out due to its unique structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .
特性
CAS番号 |
896035-40-8 |
|---|---|
分子式 |
C20H13NO6 |
分子量 |
363.3 g/mol |
IUPAC名 |
2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C20H13NO6/c21-18(22)10-25-12-5-6-13-14(9-19(23)26-17(13)8-12)15-7-11-3-1-2-4-16(11)27-20(15)24/h1-9H,10H2,(H2,21,22) |
InChIキー |
RMXIAYXKCIHPOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methylidene}-1-(2-methoxyethyl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B15109171.png)
![(2-Methoxyethyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine](/img/structure/B15109172.png)
![N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B15109185.png)
![2-{[10-(3,4-Dichlorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15109200.png)
![(4E)-1-benzyl-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15109206.png)
![9-phenyl-4-(pyridin-3-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B15109219.png)

![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone](/img/structure/B15109232.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B15109236.png)
![6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15109246.png)
![2-chloro-N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15109263.png)
![2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B15109266.png)

